Technical Monograph: Dicapthon (CAS 2463-84-5)
Technical Monograph: Dicapthon (CAS 2463-84-5)
Chemical Profile, Toxicology, and Analytical Methodologies [1]
Executive Technical Summary
Dicapthon (CAS 2463-84-5), historically known as American Cyanamid 4124 or OMS 214, is a chlorinated organophosphorothioate insecticide.[1] While its commercial registration has been cancelled in the United States and many other jurisdictions, it remains a critical reference standard in environmental toxicology and metabolic safety studies.[1] Its structural homology to other organophosphates (OPs) makes it a valuable model for studying acetylcholinesterase (AChE) inhibition kinetics, cytochrome P450-mediated bioactivation (desulfuration), and hydrolytic degradation pathways.[1]
This guide provides a rigorous technical overview of Dicapthon, focusing on its physicochemical behavior, mechanism of action, and validated analytical protocols for detection in complex matrices.[1]
Physicochemical Profile
Dicapthon is a lipophilic solid characterized by low water solubility, necessitating the use of organic solvents (e.g., acetone, acetonitrile) for stock preparation in analytical workflows.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Technical Note |
| IUPAC Name | O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate | Structure contains a phosphorothioate (P=S) core.[1][2] |
| Molecular Formula | C₈H₉ClNO₅PS | |
| Molecular Weight | 297.65 g/mol | |
| Physical State | White crystalline solid | |
| Melting Point | 53 °C | |
| Boiling Point | ~355 °C (Predicted) | Decomposes before boiling at atmospheric pressure.[1] |
| Water Solubility | 14.7 mg/L (20 °C) | Low solubility; prone to hydrolysis at alkaline pH.[1] |
| Log P (Octanol/Water) | 3.58 | High lipophilicity; potential for tissue distribution.[1] |
| Vapor Pressure | 3.6 × 10⁻⁶ mmHg (20 °C) | Low volatility, but detectable in air samples via active sampling.[1] |
Mechanism of Action: Bioactivation & AChE Inhibition
Dicapthon acts as a pro-inhibitor.[1] In its native thiono-form (P=S), it possesses weak inhibitory potency against acetylcholinesterase.[1] To exert neurotoxicity, it must undergo oxidative desulfuration (bioactivation) to its oxon metabolite (Dicapthon-oxon).[1]
The Bioactivation Pathway
This transformation is primarily catalyzed by Cytochrome P450 enzymes (CYP isoforms) in the liver.[1] The replacement of sulfur with oxygen increases the electrophilicity of the phosphorus atom, facilitating the phosphorylation of the serine hydroxyl group within the AChE active site.
DOT Diagram 1: Dicapthon Bioactivation and Inhibition Pathway
Figure 1: Mechanism of Action.[1] Dicapthon requires metabolic conversion to its oxon form to inhibit AChE.[1] Competing hydrolysis pathways lead to detoxification.
Toxicological Profile
As a reference standard, handling Dicapthon requires strict adherence to safety protocols due to its moderate acute toxicity and neurotoxic potential.[1]
-
Acute Oral LD50 (Rat): 330 – 400 mg/kg (Moderately Toxic).[1]
-
Primary Effect: Cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[1]
-
Metabolic Fate: Rapidly hydrolyzed in vivo to 2-chloro-4-nitrophenol and dimethyl phosphate.[1] These metabolites are excreted in urine and can serve as biomarkers of exposure in safety studies.[1]
Analytical Methodologies
For research and environmental monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantification.[1] The following protocol is synthesized from EPA Method 8141B and adapted for Dicapthon's specific fragmentation pattern.
GC-MS Detection Protocol[1][6][7][8][9]
Sample Preparation:
-
Extraction Solvent: Acetonitrile or Ethyl Acetate (avoids hydrolysis).[1][4]
-
Cleanup: Solid Phase Extraction (SPE) using C18 or Florisil cartridges if matrix interferences (lipids/pigments) are present.[1]
Instrument Parameters:
-
Column: DB-5MS or equivalent (30 m × 0.25 mm ID × 0.25 µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).
-
Oven Program:
-
Initial: 80 °C (hold 1 min).
-
Ramp: 20 °C/min to 180 °C.
-
Ramp: 5 °C/min to 280 °C (hold 5 min).
-
-
Transfer Line: 280 °C.[1]
Mass Spectrometry (EI Mode, 70 eV): Dicapthon exhibits a unique fragmentation pattern where the molecular ion (M+ 297) is often weak or absent due to the "ortho-effect" of the chlorine atom.
-
Target Ion (Quantification): m/z 262 (Base peak, [M-35]⁺, loss of Cl).[1][2]
-
Qualifier Ion 1: m/z 125 (Dimethyl thiophosphate moiety).[1][2]
-
Qualifier Ion 2: m/z 79 .
DOT Diagram 2: Analytical Workflow for Dicapthon
Figure 2: Step-by-step analytical workflow for the extraction and quantification of Dicapthon.
Safety & Handling
Strict precautions are required when handling neat reference standards.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1] Handle only in a fume hood.
-
Neutralization: In case of spill, treat with 5% sodium hydroxide (NaOH) solution.[1] Hydrolysis is rapid at alkaline pH, converting the toxic ester into less toxic nitrophenol and phosphate salts.[1]
-
Storage: Store neat standards at -20 °C, protected from light and moisture.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17168, Dicapthon.[1] PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1] Hazardous Waste Test Methods / SW-846. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Dicapthon Mass Spectrum (GC-MS).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][2]
-
World Health Organization (WHO). Data Sheet on Pesticides No. 16: Dicapthon.[1] International Programme on Chemical Safety (IPCS).[1] (Historical Archive).[1]
-
Casida, J. E., & Quistad, G. B. (2004).[1][5] Organophosphate Toxicology: Safety Aspects of Non-Acetylcholinesterase Secondary Targets. Chemical Research in Toxicology. (Contextual reference for OP bioactivation mechanisms).
Sources
- 1. Dicapthon | C8H9ClNO5PS | CID 17168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. hh-ra.org [hh-ra.org]
- 5. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
